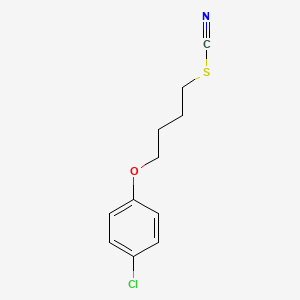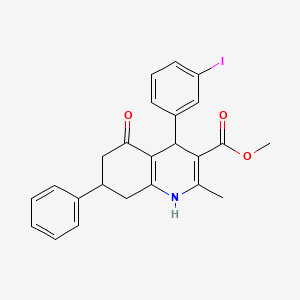
4-(4-chlorophenoxy)butyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenoxy)butyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPBT and is a thiocyanate derivative of 4-chlorophenoxybutanol. CPBT has been used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CPBT is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins in the body. This inhibition can lead to changes in cellular processes and signaling pathways, which can ultimately affect various physiological functions.
Biochemical and Physiological Effects:
CPBT has been shown to have various biochemical and physiological effects in scientific studies. It has been shown to have antimicrobial properties, and it has also been studied for its potential use in the treatment of cancer and other diseases. CPBT has been shown to affect cellular processes and signaling pathways, leading to changes in various physiological functions.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CPBT in lab experiments has several advantages, including its ability to inhibit specific enzymes and proteins, which can lead to changes in cellular processes and signaling pathways. However, there are also limitations to its use, including the need for specific conditions of temperature and pressure for its synthesis, as well as its potential toxicity and side effects.
Orientations Futures
There are several future directions for the study of CPBT. One potential future direction is the development of new drugs and therapies based on its mechanism of action. CPBT could also be studied further for its potential use in the treatment of cancer and other diseases. Additionally, the synthesis of CPBT could be optimized to improve its yield and reduce its toxicity and side effects.
In conclusion, 4-(4-chlorophenoxy)butyl thiocyanate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPBT and its applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(4-chlorophenoxy)butyl thiocyanate involves the reaction between 4-chlorophenoxybutanol and thiocyanic acid in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the product is obtained after purification and isolation.
Applications De Recherche Scientifique
CPBT has been used in scientific research to study its potential applications in various fields. It has been studied for its antimicrobial properties, as well as its potential use in the treatment of cancer and other diseases. CPBT has also been studied for its potential use in the development of new drugs and therapies.
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)butyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c12-10-3-5-11(6-4-10)14-7-1-2-8-15-9-13/h3-6H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMJBTSTBYGATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCSC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5362810 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4986956.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-(2-fluorophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4986969.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4986974.png)
![3-[(1,3-benzothiazol-2-ylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4986982.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B4986986.png)
![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
![6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4987029.png)

![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)
